molecular formula C12H9ClN4 B8650449 8-(4-Chloro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

8-(4-Chloro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No. B8650449
M. Wt: 244.68 g/mol
InChI Key: PVVUZDGOXXZCBA-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

A mixture of 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (500 mg, 2.35 mmol), 4-chlorophenyl boronic acid (757 mg, 4.69 mmol), dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium(II) dichloromethane adduct (153 mg, 0.188 mmol) and an aqueous solution of Na2CO3 (2 N, 2.35 mL, 4.69 mmol) in dioxane (10 mL) was stirred at 110° C. for 2 hours. The reaction mixture was diluted with a 2 N aqueous solution of sodium carbonate and extracted with diethyl ether, the combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using pentane/diethyl ether as eluent. The title compound was obtained as a white solid (572 mg, 99%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium(II) dichloromethane adduct
Quantity
153 mg
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.35 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[N:4]([N:8]=[C:9]([NH2:11])[N:10]=2)[CH:5]=[CH:6][CH:7]=1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1>O1CCOCC1.C(=O)([O-])[O-].[Na+].[Na+].C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([C:2]2[C:3]3[N:4]([N:8]=[C:9]([NH2:11])[N:10]=3)[CH:5]=[CH:6][CH:7]=2)=[CH:15][CH:14]=1 |f:3.4.5,6.7.8.9.10,^1:38,39,40,41,42,56,57,58,59,60|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=2N(C=CC1)N=C(N2)N
Name
Quantity
757 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium(II) dichloromethane adduct
Quantity
153 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2.35 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=2N(C=CC1)N=C(N2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 572 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.